molecular formula C11H14FNO B1439276 3-(3-Fluorobenzyloxy)-pyrrolidine CAS No. 946681-63-6

3-(3-Fluorobenzyloxy)-pyrrolidine

Cat. No. B1439276
M. Wt: 195.23 g/mol
InChI Key: QGENWACSNBVQQZ-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyloxy)-pyrrolidine, also known as 3-FBP, is an organic compound that has been used in various scientific research applications. It is a cyclic compound that contains a five-membered heterocyclic ring composed of four nitrogen atoms and one oxygen atom. 3-FBP has been used as a ligand in organic synthesis and as a building block for the synthesis of various compounds. It has also been used as a starting material for the preparation of biologically active compounds, such as peptides and peptidomimetics.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A series of compounds related to pyrrolidin-2-ones, which include structures similar to 3-(3-Fluorobenzyloxy)-pyrrolidine, were synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds showed promising activity, comparable to traditional medications like indomethacin, but with reduced side effects (Ikuta et al., 1987).

Anticancer Research

Derivatives of 3-(3-Fluorobenzyloxy)pyrrolidine were synthesized and tested for their anticancer properties. One of the synthesized compounds demonstrated significant activity against the MDA-MB231 cancer cell line, indicating potential for further research in cancer treatment (Bollikolla et al., 2020).

Chemical Synthesis and Structural Analysis

The chemical synthesis of related compounds, such as 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, has been reported, offering insights into the structural properties and potential applications of these substances (Huang & Zhou, 2011).

Sensor Development

A study on a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate, which could be related to the structure of 3-(3-Fluorobenzyloxy)-pyrrolidine, demonstrated its potential as a selective sensor for aluminum ions (Maity & Govindaraju, 2010).

Conformational Analysis for Biological Applications

A study explored the effects of modifications like hydroxylation and fluorination on proline, a structure related to pyrrolidines, to understand how these changes affect molecular recognition in biological systems (Testa et al., 2018).

Safety And Hazards

Safety data sheets provide important information about the potential hazards of a compound. For “3-(3’-Fluorobenzyloxy)phenylboronic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGENWACSNBVQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorobenzyloxy)-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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